molecular formula C10H15ClN2O B14072127 3-Chloro-6-(hexyloxy)pyridazine CAS No. 17321-25-4

3-Chloro-6-(hexyloxy)pyridazine

Cat. No.: B14072127
CAS No.: 17321-25-4
M. Wt: 214.69 g/mol
InChI Key: XTIMLKXJVPNXJV-UHFFFAOYSA-N
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Description

3-Chloro-6-(hexyloxy)pyridazine: is an organic compound belonging to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of a six-membered ring. The presence of a chloro group at position 3 and a hexyloxy group at position 6 makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(hexyloxy)pyridazine can be achieved through several methods. One common approach involves the reaction of 3-chloropyridazine with hexyloxy reagents under specific conditions. For example, the reaction can be carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.

Another method involves the use of copper-promoted cyclization reactions. This approach can efficiently produce polysubstituted pyridazines, including this compound, from readily available starting materials such as unactivated ketones and acylhydrazones .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(hexyloxy)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boron reagents in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

3-Chloro-6-(hexyloxy)pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-6-(hexyloxy)pyridazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, pyridazine derivatives have been shown to inhibit calcium ion influx, which is essential for platelet aggregation .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-(methoxy)pyridazine
  • 3-Chloro-6-(ethoxy)pyridazine
  • 3-Chloro-6-(butoxy)pyridazine

Uniqueness

3-Chloro-6-(hexyloxy)pyridazine is unique due to its specific hexyloxy group, which imparts distinct physicochemical properties.

Properties

CAS No.

17321-25-4

Molecular Formula

C10H15ClN2O

Molecular Weight

214.69 g/mol

IUPAC Name

3-chloro-6-hexoxypyridazine

InChI

InChI=1S/C10H15ClN2O/c1-2-3-4-5-8-14-10-7-6-9(11)12-13-10/h6-7H,2-5,8H2,1H3

InChI Key

XTIMLKXJVPNXJV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=NN=C(C=C1)Cl

Origin of Product

United States

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